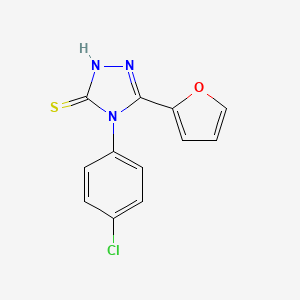

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDMKAVJZNXLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354245 | |

| Record name | SBB040403 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60870-39-5 | |

| Record name | SBB040403 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of WAY-299174 typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using thiourea to yield the final product, WAY-299174 . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.

Industrial production methods for WAY-299174 are not well-documented, but the laboratory synthesis provides a basis for scaling up the production process. The key steps involve the formation of the hydrazone intermediate and its subsequent cyclization.

Chemical Reactions Analysis

WAY-299174 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with a molecular weight of 277.73 g/mol . It has multiple names and identifiers, including 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, 4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, and WAY-299174 .

Scientific Research Applications

1,2,4-Triazole derivatives exhibit diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties . 4,5-disubstituted 1,2,4-triazoles can be synthesized through intramolecular cyclization of 1,4 disubstituted thiosemicarbazides .

Antimicrobial Activity:

- A study aimed to synthesize new 2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N'-[(substituted phenyl/furanyl)methylidene] .

- 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have potential antimicrobial applications .

Synthesis of Triazole Derivatives:

- Triazoles can be prepared using various methods, such as the reaction of 4-chlorobenzoic acid with ethanol to synthesize ethyl 4-chlorobenzoate, which then reacts with hydrazine hydrate to produce 4-chlorobenzohydrazide .

- The hydrazide reacts with furfuryl isothiocyanate to produce N-furfuryl-5-(4-chlorophenyl)thiosemicarbazide, which cyclizes in basic media to form 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol .

Crystal Structure Analysis:

Mechanism of Action

The mechanism of action of WAY-299174 involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in WAY-299174 can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Physical Properties

Key Observations:

Halogen vs. Methoxy/ethoxy substituents (e.g., in ) increase solubility in polar solvents due to their electron-donating nature .

Furan vs. Thiophene/Other Aromatic Groups :

- The furan-2-yl group in the target compound introduces π-π stacking capabilities, whereas thiophene () or benzo[d]thiazole () moieties enhance rigidity and electronic conjugation, affecting bioactivity .

Schiff Base Derivatives: Schiff bases derived from the target compound (e.g., 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in ) form octahedral metal complexes with anticancer activity against MCF-7 and Hep-G2 cell lines .

Key Findings:

- The target compound’s furan-2-yl group contributes to moderate antimicrobial activity, but analogs with thiophene or hydrazinyl substituents exhibit enhanced potency in enzyme inhibition .

- Metal complexes (e.g., Cu(II) or Zn(II) derivatives) of triazole-3-thiol Schiff bases show superior anticancer activity compared to the parent ligand, highlighting the role of coordination chemistry in bioactivity .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : The target compound’s isostructural analogs () with Cl vs. F substituents show nearly identical crystal lattices but adjusted bond lengths (C-Cl: 1.74 Å vs. C-F: 1.39 Å), affecting thermal stability .

- Solubility : Derivatives with sulfonyl () or trifluoromethyl () groups exhibit higher aqueous solubility than the hydrophobic chlorophenyl-furan analog.

Biological Activity

The compound 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antimicrobial and anticancer properties.

Synthesis

The synthesis of 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. For example, a study synthesized various derivatives of triazole-thiols through a series of condensation reactions involving furan derivatives and hydrazides. The resulting compounds were characterized using techniques such as IR spectroscopy and NMR analysis .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including our compound of interest. In one notable study, synthesized derivatives exhibited significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .

Table 1: Antimicrobial Activity of 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives

| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 6a | E. coli | 31.25 | 62.5 |

| 6b | S. aureus | 62.5 | 125 |

| 6c | P. aeruginosa | 62.5 | 125 |

| 6d | C. albicans | 31.25 | 62.5 |

This table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for selected derivatives of the compound.

Anticancer Activity

The anticancer potential of triazole derivatives has been investigated in various cancer cell lines. One study demonstrated that compounds derived from triazole-thiols exhibited selective cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells . The selectivity towards cancer cells suggests that structural modifications can enhance efficacy against specific malignancies.

Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N'-(2-oxoindolin-3-ylidene) derivative | IGR39 | <10 |

| N'-(dimethylaminobenzylidene) derivative | MDA-MB-231 | <15 |

| N'-(hydroxybenzylidene) derivative | Panc-1 | <20 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by the presence and position of substituents on the triazole ring and the attached phenyl or furan moieties. The introduction of electron-withdrawing groups like chlorine enhances antimicrobial activity by increasing the lipophilicity and reactivity of the compound .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of S-substituted derivatives and tested their antimicrobial efficacy against clinical strains. Results indicated that variations in substituents did not significantly alter activity profiles but highlighted the importance of maintaining a certain structural backbone for efficacy .

- Cytotoxicity Testing : Another investigation focused on hydrazone derivatives derived from triazoles, revealing that specific substitutions could lead to enhanced selectivity for cancer cells over normal cells, suggesting potential therapeutic applications in oncology .

Q & A

Q. Basic

- -NMR : Identifies aromatic protons (4-chlorophenyl: δ 7.3–7.6 ppm; furan: δ 6.3–7.4 ppm) and thiol proton (if unalkylated, δ ~13.5 ppm) .

- -NMR : Confirms triazole carbons (~150–160 ppm) and thiol carbon (~165 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z 294.7 for [M+H]) .

- IR : Detects C=S (1050–1250 cm) and N-H stretches (3200–3400 cm) .

How can contradictory biological activity data (e.g., antifungal vs. antiviral) be resolved?

Advanced

Discrepancies often arise from structural modifications or assay conditions. For example:

Q. Resolution strategies :

Perform dose-response assays (IC/MIC comparisons).

Use molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450 for antifungal activity vs. helicase ATPase domains ).

What computational methods predict pharmacokinetic properties?

Q. Advanced

- ADME analysis : Tools like SwissADME predict bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. For S-alkyl derivatives, logP values <5 enhance solubility .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MERS-CoV helicase ATPase, IC ~0.5 µM for triazole-thiol derivatives ).

- QSAR studies : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-OCH) with bioactivity .

How to design derivatives for improved bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.